molecular formula C16H26N4O2S B4232430 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide

3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide

Cat. No. B4232430
M. Wt: 338.5 g/mol
InChI Key: XEBKWEYVPSPKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide, also known as MPWB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrazole class of compounds and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide has been found to interact with the dopamine, serotonin, and norepinephrine systems, which are all involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide has been found to have a range of biochemical and physiological effects in various animal models. Studies have shown that 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide can increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This compound has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide in lab experiments is its potent effects on the central nervous system. This compound has been found to have a range of effects on various neurotransmitter systems, which makes it a useful tool for studying the mechanisms of action of various drugs and neurotransmitters. However, one of the limitations of using 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide in lab experiments is its high cost and limited availability.

Future Directions

There are several future directions for research on 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide. One of the most promising areas of research is in the development of new drugs that target the neurotransmitter systems that are modulated by 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide. Another area of research is in the development of new methods for synthesizing 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide that are more efficient and cost-effective. Finally, there is a need for further research on the long-term effects of 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide on the central nervous system, as well as its potential applications in the treatment of various neurological disorders.

Scientific Research Applications

3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide has been widely used in scientific research for various applications. One of the most significant applications of this compound is in the study of the nervous system. 3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide has been found to have potent effects on the central nervous system, and it has been used to study the mechanisms of action of various drugs and neurotransmitters.

properties

IUPAC Name

3-methyl-N-[2-[1-(2-methylsulfanylacetyl)piperidin-4-yl]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-12(2)10-15(21)18-14-4-7-17-20(14)13-5-8-19(9-6-13)16(22)11-23-3/h4,7,12-13H,5-6,8-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBKWEYVPSPKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=NN1C2CCN(CC2)C(=O)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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